molecular formula C21H22ClN3O4S B11175788 2-(4-chlorophenoxy)-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide

2-(4-chlorophenoxy)-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide

Cat. No.: B11175788
M. Wt: 447.9 g/mol
InChI Key: FSXOSRAWCKFORN-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide is a complex organic compound that features a combination of chlorophenoxy, dimethoxybenzyl, and thiadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide typically involves multiple steps. One common method involves the etherification of m-dichlorobenzene with p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3,4’-dichloro-diphenyl ether. This is followed by an acylation reaction with acetic anhydride or acetyl chloride in the presence of a Lewis acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways can vary depending on the biological context and the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-chlorophenoxy)-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C21H22ClN3O4S

Molecular Weight

447.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C21H22ClN3O4S/c1-21(2,29-15-8-6-14(22)7-9-15)19(26)23-20-25-24-18(30-20)12-13-5-10-16(27-3)17(11-13)28-4/h5-11H,12H2,1-4H3,(H,23,25,26)

InChI Key

FSXOSRAWCKFORN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC1=NN=C(S1)CC2=CC(=C(C=C2)OC)OC)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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